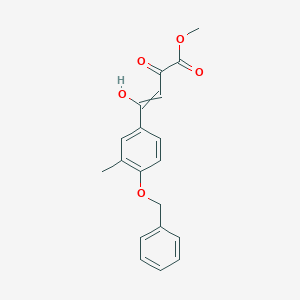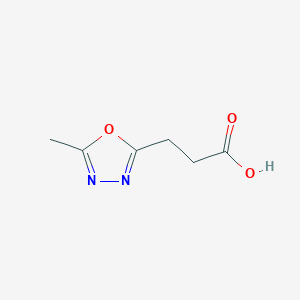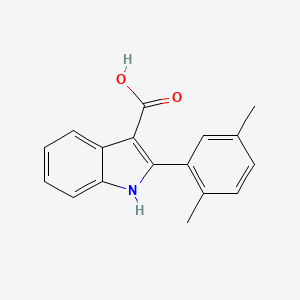
2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
Descripción general
Descripción
“2-(4-amino-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the CAS Number: 1152842-04-0 . It has a molecular weight of 122.13 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “2-(4-amino-1H-pyrazol-1-yl)acetonitrile” is 1S/C5H6N4/c6-1-2-9-4-5(7)3-8-9/h3-4H,2,7H2 .Physical And Chemical Properties Analysis
The compound “2-(4-amino-1H-pyrazol-1-yl)acetonitrile” has a predicted density of 1.30±0.1 g/cm3 . The boiling point is predicted to be 349.5±22.0 °C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents has been explored. These compounds, including pyrazole derivatives, were evaluated for both in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Antitumor and Antioxidant Evaluation
- Certain N-substituted-2-amino-1,3,4-thiadiazoles, which share a common motif with the amino and pyrazole groups, have been synthesized and evaluated for their antitumor and antioxidant activities. Some of these compounds exhibited promising activities, highlighting the potential of pyrazole derivatives in therapeutic applications (Hamama et al., 2013).
Antimicrobial Agents Development
- The design and synthesis of novel thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, including those with pyrazole functionalities, aimed at creating highly active antimicrobial agents against various microorganisms (Aly et al., 2011).
Inhibition of Lipoxygenase Activity
- Novel compounds, including pyrazole-acetamide derivatives, have been explored as inhibitors of five-lipoxygenase activity protein (FLAP), demonstrating significant pharmacokinetic properties. These compounds are part of research efforts targeting inflammation pathways (Latli et al., 2015).
Antitumor Activities of Heterocyclic Compounds
- The synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and their evaluation for antitumor activities. This research underscores the importance of heterocyclic compounds in developing new therapeutic agents (Shams et al., 2010).
Safety and Hazards
The safety information for “2-(4-amino-1H-pyrazol-1-yl)acetonitrile” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-8-5-12-14(6-8)7-10(15)13-9-3-1-2-4-9/h5-6,9H,1-4,7,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLUPWSWSZMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)
![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)

![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)
![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)


![Ethyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B1516988.png)